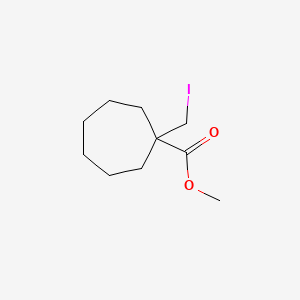

Methyl 1-(iodomethyl)cycloheptanecarboxylate

Description

Methyl 1-(iodomethyl)cycloheptanecarboxylate is a cycloheptane-based ester derivative featuring an iodomethyl substituent and a methoxycarbonyl group. Its structure combines a seven-membered cycloheptane ring with functional groups that confer unique reactivity and physicochemical properties. This compound is of interest in medicinal chemistry and organic synthesis, particularly in constructing complex bicyclic or polycyclic frameworks .

Properties

Molecular Formula |

C10H17IO2 |

|---|---|

Molecular Weight |

296.14 g/mol |

IUPAC Name |

methyl 1-(iodomethyl)cycloheptane-1-carboxylate |

InChI |

InChI=1S/C10H17IO2/c1-13-9(12)10(8-11)6-4-2-3-5-7-10/h2-8H2,1H3 |

InChI Key |

ZRPQBYFOQNNKJH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCCCCC1)CI |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Methyl 1-(iodomethyl)cycloheptanecarboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It can be used as a reagent in biochemical assays to study enzyme mechanisms and interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 1-(iodomethyl)cycloheptanecarboxylate exerts its effects depends on the specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloheptane vs. Cyclohexane Analogs

Methyl cyclohexanecarboxylate (C₆H₁₁CO₂CH₃), a cyclohexane analog, shares the ester functional group but lacks the iodomethyl substituent and the seven-membered ring. Key differences include:

- Molecular weight : Methyl cyclohexanecarboxylate (142.20 g/mol) is lighter than Methyl 1-(iodomethyl)cycloheptanecarboxylate (estimated >250 g/mol due to iodine’s atomic mass) .

- Boiling point : The cyclohexane derivative boils at 183°C, while the cycloheptane analog likely has a higher boiling point due to increased molecular weight and ring strain .

Halogen-Substituted Analogs

2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide (C₁₃H₁₄NOBr) and related brominated compounds highlight the impact of halogen choice:

- Leaving group ability : Iodine in this compound facilitates faster nucleophilic substitutions compared to bromine, as seen in the synthesis of carboxamides via alkylation .

- Electronic effects: The electron-withdrawing iodine atom polarizes the C–I bond, enhancing electrophilicity at the adjacent carbon, a property less pronounced in bromo analogs .

Amino-Substituted Cycloheptane Derivatives

Methyl 1-aminocycloheptanecarboxylate hydrochloride (C₉H₁₅NO₂·HCl) differs in its amino substituent:

- Solubility: The amino group enables hydrogen bonding, increasing water solubility, whereas the iodomethyl group enhances lipophilicity .

- Synthetic utility: The amino derivative participates in amide coupling (e.g., forming pyrazole-carboxamides), while the iodomethyl variant is more suited for cross-coupling or alkylation reactions .

Bicyclic and Heterocyclic Analogues

Compounds like [1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol (CAS: 2170372-21-9) and Methyl 1-(2-thienyl)cycloheptanecarboxylate illustrate structural diversity:

- Ring strain vs. stability : Bicyclic systems (e.g., oxabicyclo[2.1.1]hexane) exhibit higher strain, favoring ring-opening reactions, whereas the cycloheptane ring offers moderate stability for functionalization .

- Electronic effects : The thienyl group in Methyl 1-(2-thienyl)cycloheptanecarboxylate introduces aromaticity and conjugation, contrasting with the electron-deficient iodomethyl group’s inductive effects .

Key Research Findings

- Synthetic versatility : this compound’s iodine substituent enables efficient coupling in palladium-catalyzed reactions, a trait less feasible with chloro or bromo analogs due to slower kinetics .

- Thermal stability : Cycloheptane derivatives exhibit moderate thermal stability compared to strained bicyclic systems, which decompose readily under heating .

- Solubility trends: Lipophilicity increases with iodomethyl substitution, making the compound more membrane-permeable than polar amino or hydroxylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.